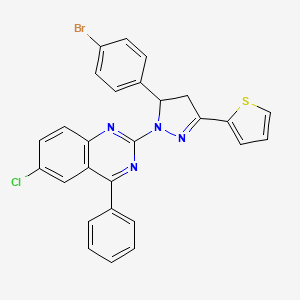![molecular formula C17H16ClN3O2 B2634202 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide CAS No. 866010-46-0](/img/structure/B2634202.png)
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with a 3-chloro-2-cyanophenyl group and an isopropyl-methyl-oxoacetamide moiety, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrole ring, followed by the introduction of the 3-chloro-2-cyanophenyl group through electrophilic aromatic substitution. The final step involves the acylation of the pyrrole nitrogen with isopropyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups onto the aromatic ring or pyrrole moiety.
Wissenschaftliche Forschungsanwendungen
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Indole Derivatives: Compounds with an indole core structure that exhibit similar biological activities.
Uniqueness
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
2-[1-(3-chloro-2-cyanophenyl)pyrrol-2-yl]-N-methyl-2-oxo-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11(2)20(3)17(23)16(22)15-8-5-9-21(15)14-7-4-6-13(18)12(14)10-19/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFGSXNBMAVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2634121.png)
![N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2634122.png)

![5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2634130.png)


![2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2634135.png)
![2-methyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)


![1-(4,6-Dimethylpyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2634140.png)


